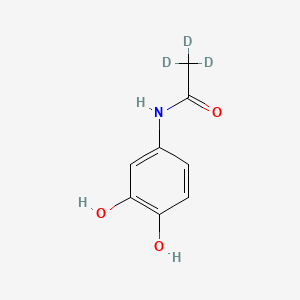
Minoxidil beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil . Minoxidil is an antihypertensive and antialopecia agent . It activates ATP-activated K+ channels .
Synthesis Analysis
Minoxidil beta-D-Glucuronide is synthesized through glucuronidation, a metabolic process where glucuronic acid is attached to a substrate . This process is important in the metabolic fate of many drugs and other xenobiotics .Molecular Structure Analysis
The molecular formula of Minoxidil beta-D-Glucuronide is C15H23N5O7 . Its average mass is 385.372 Da .Physical And Chemical Properties Analysis
Minoxidil beta-D-Glucuronide is a brownish solid .科学的研究の応用
Mechanisms of Action and Pharmacokinetics
Minoxidil acts through multiple pathways, including as a vasodilator and anti-inflammatory agent, and it induces the Wnt/β-catenin signaling pathway. It is metabolized into minoxidil sulfate, its active form, through the action of sulfotransferase enzymes. The efficacy of minoxidil varies among individuals, potentially due to differences in sulfotransferase activity within hair follicles, highlighting the importance of understanding metabolic pathways in drug response and the role of genetic factors in therapy effectiveness (Gupta et al., 2021).
Glucuronidation in Drug Metabolism
The process of glucuronidation, where drugs are metabolized into more water-soluble compounds for excretion, is critical in the pharmacokinetics of many drugs, including minoxidil. Monitoring the concentrations of glucuronide metabolites could optimize therapeutic outcomes for drugs metabolized via this pathway. The role of glucuronidation emphasizes the importance of understanding drug metabolism for effective clinical monitoring and the development of therapeutic strategies (Shipkova & Wieland, 2005).
Role of β-Glucuronidases in Cancer
The activity of β-glucuronidases in human tissues has been linked to cancer, with high activity observed in cancerous tissues. This enzyme's role in disease pathophysiology and its potential as a clinical diagnostic tool or therapeutic target highlights the broader implications of enzyme activity in health and disease. Understanding the functions and regulation of such enzymes could lead to novel therapeutic approaches for cancer and other diseases (Bartalos & Györkey, 1963).
Therapeutic Drug Monitoring and UGT1A1 Inhibitors
The inhibition of UGT1A1, a key enzyme in glucuronidation, has therapeutic significance in minimizing drug interactions and adverse effects. Identifying and characterizing UGT1A1 inhibitors is essential for the safe and effective use of drugs, including those metabolized through glucuronidation pathways. This area of research is crucial for optimizing drug therapy and reducing the risk of drug-induced toxicities (Lv et al., 2018).
作用機序
Target of Action
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil , an antihypertensive and antialopecia agent . Minoxidil primarily targets ATP-activated K+ channels . These channels play a crucial role in regulating the membrane potential and cellular excitability .
Mode of Action
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax
Biochemical Pathways
The biochemical pathways affected by Minoxidil involve the ERK and Akt signaling pathways . These pathways play a significant role in cell survival, growth, and proliferation. By activating these pathways, Minoxidil can promote the survival of DPCs, which are crucial for hair growth .
Pharmacokinetics
Minoxidil has a relatively large volume of distribution of approximately 200L . It is primarily metabolized in the liver , with no evidence of accumulation when given chronically . Peak plasma concentrations of Minoxidil usually occur within 1 hour after ingestion, and more than 95% of the drug is absorbed from the gastrointestinal tract . The pharmacokinetics of Minoxidil beta-D-Glucuronide may be similar, but further studies are needed to confirm this.
Result of Action
The primary result of Minoxidil’s action is the promotion of hair growth and the treatment of androgenetic alopecia . It achieves this by promoting the survival of DPCs, which are essential for hair growth . As a metabolite of Minoxidil, Minoxidil beta-D-Glucuronide may contribute to these effects.
Action Environment
The action of Minoxidil and its metabolites can be influenced by various environmental factors. For instance, the gut microbiota can transform certain metabolites, potentially affecting their bioactivity . Additionally, dietary factors may also influence the action of Minoxidil and its metabolites .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R)-6-(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,21-23H,1-5H2,(H4,16,17,18,24,25)/t9-,10-,11+,12-,14?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBBFGRUDJFDG-ZAOAHOKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)
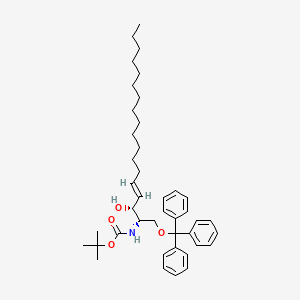

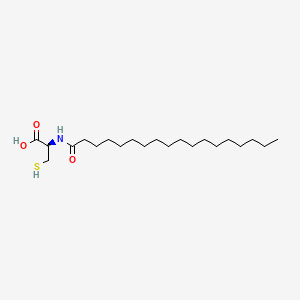
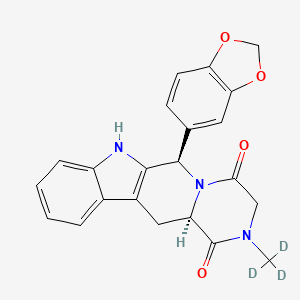

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
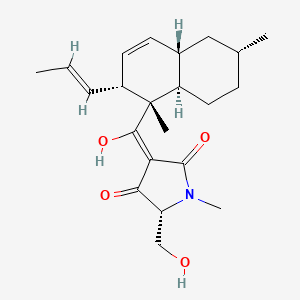

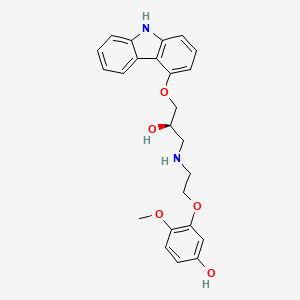
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
